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molecular formula C9H10O3 B1585440 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride CAS No. 3425-89-6

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Cat. No. B1585440
M. Wt: 166.17 g/mol
InChI Key: OEMSKMUAMXLNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04560772

Procedure details

reacting isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1>>[CH3:5][C:3]1[CH2:4][CH:7]2[C:6](=[O:12])[O:11][C:9](=[O:10])[CH:8]2[CH2:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1CC2C(C(=O)OC2=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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